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molecular formula C12H12BrNO6 B8761971 Dimethyl 2-(4-bromo-2-nitrophenyl)-2-methylmalonate

Dimethyl 2-(4-bromo-2-nitrophenyl)-2-methylmalonate

Cat. No. B8761971
M. Wt: 346.13 g/mol
InChI Key: LZJWMCZPYZAHBG-UHFFFAOYSA-N
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Patent
US09018214B2

Procedure details

Following similar methods to those described in Preparation 324 using 2-(4-bromo-2-nitro-phenyl)-malonic acid dimethyl ester (10 g, 30 mmol), MeI (2 mL, 33 mmol) and K2CO3 (4.6 g, 33 mmol) gave the title compound (9.4 g) as a yellow solid. MS: [M+H]+=346.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
4.6 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:19])[CH:4]([C:9]1[CH:14]=[CH:13][C:12]([Br:15])=[CH:11][C:10]=1[N+:16]([O-:18])=[O:17])[C:5]([O:7][CH3:8])=[O:6].CI.[C:22]([O-])([O-])=O.[K+].[K+]>>[CH3:1][O:2][C:3](=[O:19])[C:4]([C:9]1[CH:14]=[CH:13][C:12]([Br:15])=[CH:11][C:10]=1[N+:16]([O-:18])=[O:17])([CH3:22])[C:5]([O:7][CH3:8])=[O:6] |f:2.3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
COC(C(C(=O)OC)C1=C(C=C(C=C1)Br)[N+](=O)[O-])=O
Name
Quantity
2 mL
Type
reactant
Smiles
CI
Name
Quantity
4.6 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(C(C(=O)OC)(C)C1=C(C=C(C=C1)Br)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.4 g
YIELD: CALCULATEDPERCENTYIELD 90.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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